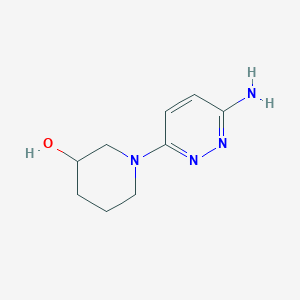

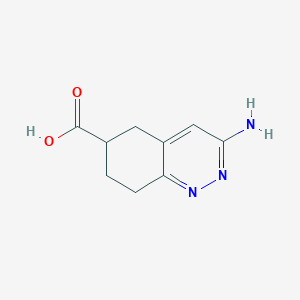

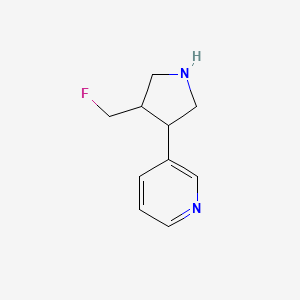

![molecular formula C11H15ClN2O B1488535 4-Chlor-2-[(Piperazin-1-yl)methyl]phenol CAS No. 1178498-52-6](/img/structure/B1488535.png)

4-Chlor-2-[(Piperazin-1-yl)methyl]phenol

Übersicht

Beschreibung

“4-Chloro-2-[(piperazin-1-yl)methyl]phenol” is a chemical compound with the CAS Number: 178928-59-1 . It has a molecular weight of 212.68 . The compound is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, the 2, 4-dichloroquinazoline was synthesized and reacted with different N-substituted piperazines to obtain a series of title compounds .Molecular Structure Analysis

The InChI Code for the compound is 1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H . The InChI key is CRZKCBUZLVZUFM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.63 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von PI3K/mTOR-Inhibitoren

Diese Verbindung kann bei der Synthese von PI3K/mTOR-Inhibitoren verwendet werden, die aufgrund ihrer Rolle in den Zellwachstums- und Überlebenswegen eine entscheidende Rolle bei der Krebsbehandlung spielen. Die Syntheserouten, die diese Verbindung beinhalten, können zur Herstellung von Inhibitoren führen, die einen Thiopyrano[4,3-d]pyrimidin-Kern tragen, der möglicherweise therapeutische Vorteile in der Onkologie bietet .

Entwicklung von Neuroleptika

Derivate von Piperazin, wie Perphenazin, wurden hauptsächlich zur Behandlung von Psychotikern als Beruhigungsmittel eingesetzt. Sie besitzen antimetische Eigenschaften und werden in der Veterinärmedizin als Anästhetika eingesetzt. Die fragliche Verbindung könnte möglicherweise modifiziert werden, um ihre neuroleptischen Eigenschaften zu verstärken und gleichzeitig sedative Effekte zu reduzieren .

Radioliganden-Verdrängungsassays

Die Verbindung kann an Radioliganden-Verdrängungsassays beteiligt sein, um die Affinität zu D2 und 5-HT2A zu screenen, die bei der Entwicklung neuer chemischer Einheiten (NCEs) zur Behandlung neurologischer Erkrankungen wichtig sind .

Antikonvulsive Aktivität

Substituierte Chinazoline mit Piperazinderivaten haben eine antikonvulsive Aktivität gezeigt. Die Verbindung „4-Chlor-2-[(Piperazin-1-yl)methyl]phenol“ könnte in verschiedene Derivate synthetisiert werden, um ihre potenziellen antikonvulsiven Wirkungen zu bewerten .

Antipsychotische Aktivität

Piperazinderivate wurden synthetisiert und auf ihre antipsychotische Aktivität untersucht. Die Verbindung könnte verwendet werden, um neue Derivate mit potenziellen antipsychotischen Eigenschaften zu erzeugen .

PAK4-Inhibitoren

Neuartige Diaminochinazolinderivate, die Piperazinstrukturen umfassen, wurden als p21-aktivierte Kinase 4 (PAK4)-Inhibitoren entwickelt. Diese Verbindungen haben eine signifikante inhibitorische Aktivität gezeigt und könnten zu neuen Behandlungen für Krankheiten führen, bei denen PAK4 eine Rolle spielt .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that 4-Chloro-2-[(piperazin-1-yl)methyl]phenol may have multiple potential targets.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes . The specific interactions and resulting changes would depend on the exact target of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

4-Chloro-2-[(piperazin-1-yl)methyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby potentially increasing acetylcholine levels . This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine levels are typically reduced. Additionally, 4-Chloro-2-[(piperazin-1-yl)methyl]phenol may interact with other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .

Cellular Effects

The effects of 4-Chloro-2-[(piperazin-1-yl)methyl]phenol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered cell signaling in neurons, potentially affecting cognitive functions . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors or other regulatory proteins. In terms of cellular metabolism, 4-Chloro-2-[(piperazin-1-yl)methyl]phenol could affect metabolic pathways by interacting with enzymes involved in metabolic processes .

Molecular Mechanism

At the molecular level, 4-Chloro-2-[(piperazin-1-yl)methyl]phenol exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 4-Chloro-2-[(piperazin-1-yl)methyl]phenol may influence gene expression by interacting with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-[(piperazin-1-yl)methyl]phenol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 4-Chloro-2-[(piperazin-1-yl)methyl]phenol in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-[(piperazin-1-yl)methyl]phenol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

4-Chloro-2-[(piperazin-1-yl)methyl]phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes may play a role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-Chloro-2-[(piperazin-1-yl)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins. It may be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding to serum proteins can affect its distribution and bioavailability in tissues .

Subcellular Localization

4-Chloro-2-[(piperazin-1-yl)methyl]phenol exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria could influence its interactions with enzymes and proteins involved in cellular metabolism and stress responses .

Eigenschaften

IUPAC Name |

4-chloro-2-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXKMPXCUPCYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

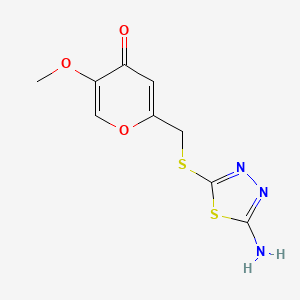

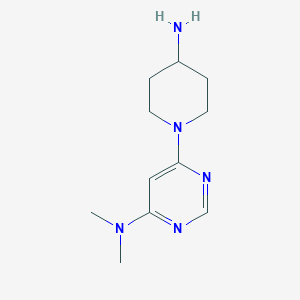

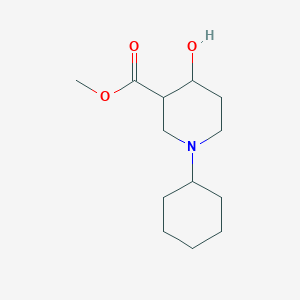

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)

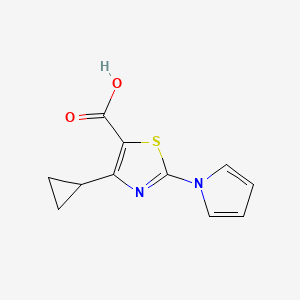

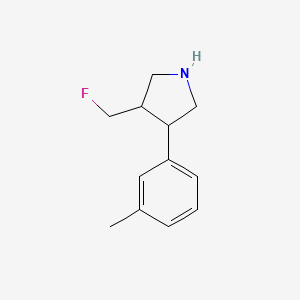

![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)